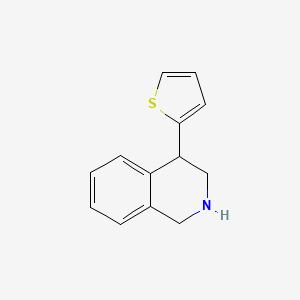

4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

描述

4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound comprising a tetrahydroisoquinoline scaffold fused with a thiophene ring at the 4-position. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as enzymes, receptors, and transporters .

属性

分子式 |

C13H13NS |

|---|---|

分子量 |

215.32 g/mol |

IUPAC 名称 |

4-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C13H13NS/c1-2-5-11-10(4-1)8-14-9-12(11)13-6-3-7-15-13/h1-7,12,14H,8-9H2 |

InChI 键 |

OHQUZZREXAMHET-UHFFFAOYSA-N |

规范 SMILES |

C1C(C2=CC=CC=C2CN1)C3=CC=CS3 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound .

化学反应分析

Types of Reactions

4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced tetrahydroisoquinoline derivatives, and various substituted analogs with modified pharmacological properties .

科学研究应用

The search results provide information on tetrahydroisoquinoline (THIQ) and thiophene derivatives, but not specifically on the compound "4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline." However, the provided articles discuss the applications of THIQ analogs and thiophene derivatives in medicinal chemistry, including their biological activities, structure-activity relationships (SAR), and synthesis .

Tetrahydroisoquinoline (THIQ) Analogs

Overview: THIQ-based natural and synthetic compounds exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has gained attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .

Biological Activities and SAR: THIQ analogs have shown potential against infective pathogens and neurodegenerative disorders . The medicinal chemistry perspectives of THIQ analogs, including their biological activities, SAR, and mechanisms of action, have been reviewed .

Synthesis of THIQ Analogs: Several synthetic strategies are used to construct the THIQ core scaffold . These include:

Thiophene Derivatives

Overview: Thiophene and its derivatives are important heterocyclic compounds with applications in medicinal chemistry . Thiophene has become a crucial component for medicinal chemists in producing combinatorial libraries and searching for lead molecules .

Therapeutic Properties: Thiophene derivatives possess a wide range of therapeutic properties, including :

- Anti-inflammatory

- Anti-psychotic

- Anti-arrhythmic

- Anti-anxiety

- Anti-fungal

- Antioxidant

- Antimicrobial

- Anti-cancer

Antimicrobial Activity: Thiophene derivatives exhibit high antimicrobial activity against various microbial infections .

Anti-cancer Activity: Thiophene derivatives have shown anti-breast cancer activity . Novel heterocyclic compounds derived from thiophene have demonstrated significant activity against human tumor cell lines .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | S. aureus | E. coli | B. subtilis | P. aeruginosa | C. albicans |

|---|---|---|---|---|---|

| 7a | 0.313 | 0.625 | 0.625 | 0.313 | 0.313 |

| 7b | 0.313 | 0.625 | 0.625 | 0.313 | 0.313 |

| Ciprofloxacin | 0.625 | 0.625 | 0.625 | 0.625 | – |

| Fluconazole | – | – | – | – | 0.625 |

MIC (µg/ml) values are shown.

Table 2: Growth Inhibition of Tumor Cell Lines by Thiophene Derivatives

| Time (h) | Compd | 0.1 µM | 1 µM | 10 µM | 100 µM |

|---|---|---|---|---|---|

| 24 | 83 | 96.1 ± 3.8 | 106.6 ± 4.8 | 104.8 ± 3.8 | 82.0 ± 7.8 |

| 48 | 83 | 105.1 ± 3.3 | 98.3 ± 4.3 | 105.0 ± 2.1 | 71.5 ± 3.8 |

| 72 | 83 | 101.3 ± 7.3 | 96.1 ± 6.6 | 93.8 ± 12.1 | 51.5 ± 10.7 |

HCT116 cells were treated and growth was assessed. Data represent the average (SEM as a % of control-treated (DMSO) cells (n = 3–5).

作用机制

The mechanism of action of 4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes, such as kinases or proteases, by binding to their active sites and blocking substrate access . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline can be contextualized through comparisons with structurally related tetrahydroisoquinoline derivatives. Below is a detailed analysis organized by structural features, biological activity, and pharmacokinetic profiles.

Structural Modifications and Bioactivity

Pharmacokinetic and Blood-Brain Barrier (BBB) Penetration

- TIQ and 1MeTIQ : Both compounds exhibit rapid BBB penetration, with brain concentrations 4.5× higher than blood levels. Over 90% remain unmetabolized, suggesting high stability .

- Fluorinated THIQ derivatives (e.g., RM273): Fluorine substitution improves lipophilicity and BBB penetration, enabling use in PET imaging .

- Thiophene-containing analogs : Thiophene’s hydrophobicity may enhance membrane permeability, though direct data on 4-(thiophen-2-yl)-THIQ are lacking .

Toxicity and Metabolic Pathways

- N-Methyl-THIQ: Metabolized by monoamine oxidase to neurotoxic ions (e.g., N-methyl-isoquinolinium), mimicking MPTP’s Parkinsonian effects .

- 3',4'-DHBnTIQ vs.

Key Research Findings and Implications

Substituent Positioning : The biological impact of substituents (e.g., thiophene, methoxy) depends on their position. For example:

- 6,7-Dimethoxy groups enhance receptor binding but reduce solubility .

- Thiophene at position 3 (vs. 4) may favor antimicrobial over CNS activity .

Metabolic Stability : Unsubstituted THIQ derivatives (e.g., TIQ, 1MeTIQ) are excreted largely unchanged (~70–76%), suggesting resistance to hepatic metabolism .

Neurotoxicity Mechanisms: N-methylation and subsequent oxidation of THIQ derivatives mirror MPTP’s pathway, implicating endogenous isoquinolines in neurodegenerative diseases .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

生物活性

4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has gained attention for its diverse biological activities. This article explores its biological activity, particularly in relation to cancer treatment and potential anti-microbial properties.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are known for their structural diversity and significant biological effects. They have been studied extensively for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases, including cancer and infectious diseases. The incorporation of thiophene moieties into this scaffold enhances its pharmacological profile.

1. Anticancer Activity

Research indicates that THIQ derivatives exhibit promising anticancer properties. A study focused on the synthesis of various THIQs demonstrated their effectiveness against colorectal cancer cell lines. Notably, compounds GM-3-18 and GM-3-121 showed strong inhibition of KRas (a common oncogene) with IC50 values ranging from 0.9 μM to 10.7 μM across several cancer cell lines .

Table 1: Anticancer Activity of THIQ Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| GM-3-18 | HCT116 | 0.9 - 10.7 | KRas inhibition |

| GM-3-121 | Colo320 | 1.72 | Anti-angiogenesis |

| GM-3-16 | SW480 | 1.6 - 2.6 | KRas inhibition |

The anti-angiogenic activity of GM-3-121 was particularly noteworthy, suggesting its potential as a therapeutic agent in cancer treatment by inhibiting blood vessel formation necessary for tumor growth.

2. Anti-Angiogenesis

The ability of THIQ derivatives to inhibit angiogenesis was highlighted in a study where compounds were evaluated for their effects on vascular endothelial growth factor (VEGF) receptors. The results indicated that several THIQs significantly reduced angiogenesis at concentrations as low as 10 μM .

Table 2: Anti-Angiogenic Activity of THIQ Compounds

| Compound | IC50 (μM) | Observations |

|---|---|---|

| GM-3-121 | 1.72 | Highest anti-angiogenic activity |

| GM-3-18 | >10 | Moderate activity |

3. Antimicrobial Properties

In addition to anticancer effects, THIQs have shown antimicrobial activity against various pathogens. A review noted that THIQ derivatives possess significant activity against Gram-negative bacteria like E. coli, indicating their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activities of THIQs are closely related to their chemical structure. Modifications at specific positions on the tetrahydroisoquinoline ring can enhance or diminish their pharmacological effects. For instance, the presence of electron-donating or withdrawing groups on the aromatic ring significantly affects their interaction with biological targets .

Case Studies and Research Findings

Several studies have explored the biological activities of THIQs:

- Study on Anti-Cancer Activity : A comprehensive study synthesized a series of THIQ derivatives and evaluated their anticancer properties using various colorectal cancer cell lines. The findings revealed that modifications at the phenyl ring significantly influenced their efficacy against KRas .

- In Vitro Studies : In vitro assays demonstrated that certain THIQ compounds exhibited potent anti-proliferative effects across multiple human cancer cell lines, including breast and colorectal cancers .

常见问题

Basic Research Question

- HPLC-MS : Quantifies purity and detects impurities (e.g., diastereomers or oxidation byproducts) .

- NMR : Confirms regiochemistry and monitors synthetic intermediates .

- X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .

How can reaction conditions be optimized to enhance enantioselectivity in asymmetric synthesis?

Advanced Research Question

Use chiral Brønsted acids (e.g., BINOL-derived catalysts) in transfer hydrogenation, which achieve >90% enantiomeric excess (ee) for related tetrahydroisoquinolines . Solvent polarity (e.g., toluene vs. DCM) and temperature (-20°C to RT) significantly impact selectivity. Monitor progress via chiral HPLC .

How should researchers address contradictions in reported yields for similar compounds?

Advanced Research Question

Discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing thiophene vs. phenyl) or catalyst loading . For example, Hara et al. (1983) reported 70% yields for electron-rich aryl groups, while Rueping et al. (2011) achieved higher yields using organocatalysis but with limited substrate diversity . Systematic variation of aryl groups and reaction parameters is advised.

What strategies are effective for introducing diverse substituents at the 4-position?

Basic Research Question

Friedel-Crafts alkylation or Ullmann coupling can incorporate aryl/thiophene groups. For example, thiophene-2-carboxaldehyde may serve as an electrophile in Pictet-Spengler-type reactions, though steric hindrance from the thiophene ring may require elevated temperatures .

How do computational models complement experimental data in structural analysis?

Advanced Research Question

Density Functional Theory (DFT) calculations can predict preferred conformations (e.g., half-chair vs. boat) and compare with X-ray data . Molecular dynamics simulations assess flexibility in solution, addressing discrepancies between solid-state and NMR-derived structures .

What are the key challenges in scaling up enantioselective synthesis?

Advanced Research Question

- Catalyst cost and recovery : Immobilized chiral acids improve recyclability .

- Byproduct formation : Optimize reaction time and temperature to minimize racemization.

- Solvent selection : Switch from toluene to greener solvents (e.g., cyclopentyl methyl ether) without compromising ee .

How can researchers mitigate degradation during storage?

Basic Research Question

Store under inert atmosphere (argon) at -20°C in amber vials. Analytical monitoring via HPLC every 3 months is recommended. Degradation pathways (e.g., oxidation at the tetrahydro ring) can be studied using accelerated stability tests (40°C/75% RH) .

What solvent systems optimize thiophene incorporation in Pummerer cyclization?

Advanced Research Question

Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfoxide activation but may increase side reactions. Co-solvents like THF improve solubility of thiophene precursors, though yields vary with substituent electronics .

How does the thiophene ring influence electronic properties compared to phenyl analogs?

Advanced Research Question

Thiophene’s electron-rich nature increases π-π stacking potential, observable via UV-Vis redshift and cyclic voltammetry. Computational NBO analysis quantifies charge distribution differences, impacting reactivity in electrophilic substitutions .

What safety protocols are essential for handling this compound?

Basic Research Question

Use fume hoods, nitrile gloves, and eye protection. Refer to safety data sheets (SDS) for analogous compounds: avoid inhalation (LD50 data pending) and use ethanol for spill cleanup .

How can synthetic byproducts be identified and minimized?

Advanced Research Question

LC-MS/MS identifies common byproducts (e.g., over-oxidized isoquinolines). Adjust reducing agent stoichiometry (e.g., NaBH) in transfer hydrogenation to suppress dimerization .

What environmental precautions apply to waste disposal?

Basic Research Question

Neutralize acidic/basic residues before disposal. Incinerate organic waste with >99% efficiency to prevent ecosystem release, as per EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。